N-((2-Chloro-6-methylquinolin-3-yl)methyl)-N-(furan-2-ylmethyl)benzamide
Description
N-((2-Chloro-6-methylquinolin-3-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a benzamide derivative featuring a quinoline core substituted with a chlorine atom at position 2 and a methyl group at position 4. The benzamide moiety is further modified with two distinct substituents: a furan-2-ylmethyl group and a (2-chloro-6-methylquinolin-3-yl)methyl group.
Properties
CAS No. |
604781-18-2 |
|---|---|
Molecular Formula |
C23H19ClN2O2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[(2-chloro-6-methylquinolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-9-10-21-18(12-16)13-19(22(24)25-21)14-26(15-20-8-5-11-28-20)23(27)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3 |
InChI Key |
XSVRVJSPHKBNGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CN(CC3=CC=CO3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-((2-Chloro-6-methylquinolin-3-yl)methyl)-N-(furan-2-ylmethyl)benzamide, with the CAS number 306935-60-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H19ClN2O2. Its structure features a quinoline moiety that is known for various biological activities, including anticancer and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O2 |
| Molecular Weight | 404.86 g/mol |
| CAS Number | 306935-60-4 |
| Synonyms | Various (e.g., Oprea1_828012) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and receptors, leading to various pharmacological effects:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways.
- Receptor Binding : It has potential binding activity to certain receptors that mediate cellular signaling relevant to cancer and inflammatory responses.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Case Study Findings :
In vitro studies demonstrated that the compound exhibited cytotoxic effects with IC50 values ranging from 15 µM to 30 µM against these cell lines, indicating moderate potency compared to standard chemotherapeutics.
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Studies have reported:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity : Demonstrated antifungal properties against Candida species.
Structure–Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been performed to understand the influence of structural features on biological activity. Key findings include:
- Chloro Group Positioning : The presence of the chloro group at position 2 of the quinoline ring enhances anticancer activity.
- Furan Moiety Contribution : The furan ring contributes to increased lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its hybrid quinoline-benzamide framework. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural Comparison of Selected Benzamide Derivatives
*Estimated based on molecular formula.
Key Observations:
Quinoline vs. Benzene Core: The target compound’s quinoline core distinguishes it from simpler benzamide analogs like 2-chloro-6-methyl-N-phenylbenzamide. Quinoline derivatives often exhibit enhanced bioavailability and target affinity due to aromatic nitrogen .
Substituent Effects: The furan-2-ylmethyl group is shared with JXC010 and LMM11. Furan moieties are known to influence metabolic stability and ligand-receptor interactions . The chloro and methyl groups on the quinoline may enhance hydrophobic interactions, similar to the chloro-methyl substitution in 2-chloro-6-methyl-N-phenylbenzamide .
Discussion: Implications of Structural Differences
Quinoline vs. Oxadiazole/Triazole Cores: Quinoline-containing compounds (e.g., target, JXC010) may exhibit stronger DNA intercalation or kinase inhibition compared to oxadiazole-based LMM11, which relies on sulfamoyl groups for antifungal action . Triazole-based benzamides (e.g., K3) prioritize hydrogen bonding via imino groups, critical for enzyme inhibition .
Role of Furan Substituents :
- The furan-2-ylmethyl group in the target compound and JXC010 could enhance solubility compared to purely aromatic substituents (e.g., phenyl in 2-chloro-6-methyl-N-phenylbenzamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
